Cas no 59-32-5 (Halopyramine)
Halopyramine structure
Product Name:Halopyramine
Numero CAS:59-32-5
MF:C16H20ClN3
MW:289.803102493286
MDL:MFCD00065266
CID:33724
PubChem ID:25295
Update Time:2025-04-18
Halopyramine Proprietà chimiche e fisiche
Nomi e identificatori
-
- Halopyramine
- Chloropyramine
- N'-[(4-chlorophenyl)methyl]-N,N-dimethyl-N'-pyridin-2-ylethane-1,2-diamine
- Anaphylline
- Avapena
- Chlorneoantergan
- Chlorpyramine
- Chlorpyraminum
- N-(4-Chlor-benzyl)-N',N'-dimethyl-N-[2]pyridyl-aethylendiamin
- N-(4-Chlor-benzyl)-N',N'-dimethyl-N-<2>pyridyl-ethyl
- N-(4-chloro-benzyl)-N',N'-dimethyl-N-[2]pyridyl-ethylenediamine
- N-[(4-chlorophenyl)methyl]-N',N'-dimethyl-N-2-pyridinyl-1,2-ethanediamine
- N-[(4-chlorophenyl)methyl]-N-[2-(dimethylamino)ethyl]pyridin-2-amine
- Suprastin
- Synopen
- Synpen
- 2-[(4-Chlorobenzyl)[2-(dimethylamino)ethyl]amino]pyridine
- N-(p-Chlorobenzyl)-N',N'-dimethyl-N-(2-pyridyl)ethylenediamine
- Prestwick3_000807
- UNII-2K3L8O9SOV
- chloropyramin-
- STL483421
- EINECS 200-421-1
- AKOS024323312
- N,N-Dimethyl-N'-(p-chlorobenzyl)-N'-(2-pyridyl)ethylenediamine
- N1-[(4-Chlorophenyl)methyl]-N2,N2-dimethyl-N1-2-pyridinyl-1,2-ethanediamine
- Chloropyramine [INN:DCF]
- HY-119995
- D0K6RA
- CHLOROPYRAMINE [WHO-DD]
- Prestwick1_000807
- N'-[(4-chlorophenyl)methyl]-N,N-dimethyl-N'-(2-pyridinyl)ethane-1,2-diamine
- Chloropyribenzamine
- 1, N-[(4-chlorophenyl)methyl]-N',N'-dimethyl-N-2-pyridinyl-
- Cloropiramina [INN-Spanish]
- 1,2-Ethanediamine, N-[(4-chlorophenyl)methyl]-N',N'-dimethyl-N-2-pyridinyl-
- SCHEMBL30021
- Allergan S
- Chloropyramine [INN:BAN:DCF]
- Chloropyraminum
- WLN: T6NJ BN2N1&1&1R DG
- Chloroneoantergan
- CHEMBL1194287
- D07195
- NSC-241038
- ICKFFNBDFNZJSX-UHFFFAOYSA-N
- 2K3L8O9SOV
- 1,2-Ethanediamine, N-((4-chlorophenyl)methyl)-N',N'-dimethyl-N-2-pyridinyl-
- NCGC00016672-02
- CS-0078886
- p-Chlorbenzyl-alpha-pyridyl-dimethyl-aethylendiamin [German]
- N(CCN(C)C)(Cc1ccc(Cl)cc1)c2ccccn2
- BSPBio_000673
- DTXSID50207729
- NSC241038
- 2-[(p-Chlorobenzyl)[2-(dimethylamino)ethyl]amino]pyridine
- CAS-6170-42-9
- NCGC00016672-07
- NCGC00016672-04
- BRD-K83257731-003-03-7
- 59-32-5
- Prestwick2_000807
- N-(p-chlorobenzyl)-N-(2-pyridyl)-N',N''-dimethylethylenediamine
- N-(4-Chlorobenzyl)-N',N'-dimethyl-N-(pyridin-2-yl)ethane-1,2-diamine
- Pyridine, 2-((p-chlorobenzyl)(2-(dimethylamino)ethyl)amino)-
- BRN 0257085
- Pyridine, 2-[(p-chlorobenzyl)[2-(dimethylamino)ethyl]amino]-
- NSC 241038
- Chloropyraminum [INN-Latin]
- CHLOROPYRAMINE [MI]
- p-Chlorbenzyl-alpha-pyridyl-dimethyl-aethylendiamin
- Chloropyramine (INN)
- CHLOROPYRAMINE [INN]
- BPBio1_000741
- 2-[(p-Chlorobenzyl)[2-(dimethylamino)ethyl]pyridine
- Ethylenediamine, N-(p-chlorobenzyl)-N',N'-dimethyl-N-(2-pyridyl)-
- Q729863
- Cloropiramina
- 2-((p-Chlorobenzyl)(2-(dimethylamino)ethyl)amino)pyridine
- SPBio_002594
- Chloropyramine [DCF:INN]
- LS-131069
- SBI-0207051.P001
- NCGC00016672-01
- 1H-Indole, 2-(2-bromophenyl)-
- Prestwick0_000807
- C16H20ClN3
- N-((4-CHLOROPHENYL)METHYL)-N',N'-DIMETHYL-N-2-PYRIDINYL-1,2-ETHANEDIAMINE
- CHEBI:94767
- 2-((p-Chlorobenzyl)(2-dimethylaminoethyl)amino)pyridine
- BRD-K83257731-003-14-4
- p-Chlorbenzyl-.alpha.-pyridyl-dimethyl-aethylendiamin
- Synopen R
- DB08800
- NS00034133
- BRD-K83257731-003-23-5
- Avapena (TN)
- 1,2-Ethanediamine, N-((4-chlorophenyl)methyl)-N',N'-dimethyl-N-2-pyridinyl-(9CI)
- DA-72178
- N-((4-chlorophenyl)methyl)-N-(2-(dimethylamino)ethyl)pyridin-2-amine
- FAK inhibitor C4
- R06AC03
- 4-22-00-03928 (Beilstein Handbook Reference)
- Chloropyraminum (INN-Latin)
- D04AA09
- DTXCID50130220
- Cloropiramina (INN-Spanish)
- N\\'-[(4-chlorophenyl)methyl]-N,N-dimethyl-N\\'-pyridin-2-ylethane-1,2-diamine
- GLXC-15649
-
- MDL: MFCD00065266
- Inchi: 1S/C16H20ClN3/c1-19(2)11-12-20(16-5-3-4-10-18-16)13-14-6-8-15(17)9-7-14/h3-10H,11-13H2,1-2H3
- Chiave InChI: ICKFFNBDFNZJSX-UHFFFAOYSA-N
- Sorrisi: ClC1C=CC(=CC=1)CN(C1C=CC=CN=1)CCN(C)C
Proprietà calcolate
- Massa esatta: 289.13500
- Massa monoisotopica: 289.1345753g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 20
- Conta legami ruotabili: 6
- Complessità: 264
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Carica superficiale: 0
- Conta Tautomer: niente
- XLogP3: niente
- Superficie polare topologica: 19.4Ų
Proprietà sperimentali
- Densità: 1.1031 (rough estimate)
- Punto di fusione: 25°C
- Punto di ebollizione: bp0.2 154-155°
- Indice di rifrazione: 1.6010 (estimate)
- PSA: 19.37000
- LogP: 3.30320
Halopyramine Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Cooke Chemical | S3670651-1G |
N-((4-CHLOROPHENYL)METHYL)-N'',N''-DIMETHYL-N-2-PYRIDINYL-1,2-ETHANEDIAMINE |
59-32-5 | AldrichCPR | 1g |
RMB 1299.72 | 2025-02-21 |
Halopyramine Letteratura correlata
-
Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
-
Shivani Sharma,Chia-Ming Wu,Ranjit T. Koodali,N. Rajesh RSC Adv., 2016,6, 26668-26678
-
Richa Sardessai,Shobhana Krishnaswamy,Mysore S. Shashidhar CrystEngComm, 2012,14, 8010-8016
-
Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
59-32-5 (Halopyramine) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
SunaTech Inc.
Membro d'oro
CN Fornitore
Reagenti
Amadis Chemical Company Limited
Membro d'oro
CN Fornitore
Reagenti
Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso
Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso